Crizotinib - 877399-52-5

Crizotinib

Catalog Number: EVT-287523
CAS Number: 877399-52-5
Molecular Formula: C21H22Cl2FN5O
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crizotinib is a small molecule inhibitor of receptor tyrosine kinases (RTKs) c-Met (also known as Hepatocyte Growth Factor Receptor) and Anaplastic Lymphoma Kinase (ALK). [] It is an orally bioavailable, ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases and prevents their activation. [] Crizotinib has been extensively validated as a highly specific inhibitor of c-Met and ALK, showing minimal activity against over 120 other RTKs. [] In scientific research, crizotinib serves as a valuable tool for studying the roles of c-Met and ALK in various cellular processes, including cell growth, proliferation, survival, and migration. []

Future Directions
  • Overcoming drug resistance: Continued research is needed to identify and characterize novel mechanisms of crizotinib resistance and to develop new therapeutic strategies to overcome them. [, , ] This includes the development of next-generation inhibitors with broader activity against resistant ALK and c-Met mutants and the exploration of combination therapies that target multiple signaling pathways.
  • Expanding therapeutic applications: Further investigations are warranted to explore the potential of crizotinib in treating other cancers driven by ALK and c-Met, beyond NSCLC and ALCL. []
  • Developing personalized medicine approaches: The identification of predictive biomarkers that can accurately identify patients who are most likely to benefit from crizotinib therapy is crucial for improving treatment outcomes. [] This involves investigating the role of specific ALK and c-Met alterations, as well as other genetic and molecular factors, in predicting response to crizotinib.
  • Utilizing advanced imaging techniques: Further development and application of PET imaging with -crizotinib and other radiolabeled ALK and c-Met inhibitors can provide valuable insights into drug distribution, pharmacokinetics, and mechanisms of action in vivo. [] This information can guide the development of strategies for optimizing drug delivery and improving therapeutic efficacy.

Ceritinib

Compound Description: Ceritinib (Zykadia®) is a second-generation ALK inhibitor that exhibits greater potency against ALK compared to Crizotinib []. It has been approved by the FDA and EMA for ALK-positive NSCLC patients who have progressed on or are intolerant to Crizotinib [].

Relevance: Ceritinib is structurally related to Crizotinib and functions as a more potent inhibitor of ALK, making it effective in overcoming acquired resistance to Crizotinib [, ]. Clinical trials have shown promising results for Ceritinib in treating Crizotinib-refractory ALK-positive NSCLC [].

Alectinib

Compound Description: Alectinib (Alecensa®) is another second-generation ALK inhibitor with improved potency compared to Crizotinib, demonstrating efficacy in Crizotinib-resistant ALK-positive NSCLC [, ]. It has received FDA and EMA approval for use in patients who have progressed on or are intolerant to Crizotinib [, ].

Relevance: Alectinib is structurally similar to Crizotinib and acts as a more potent ALK inhibitor. This enhanced potency allows Alectinib to overcome some instances of acquired resistance to Crizotinib [, ]. Ongoing phase III trials are evaluating Alectinib as a potential first-line treatment for ALK-positive NSCLC [, ].

Brigatinib

Compound Description: Brigatinib (Alunbrig®) is a next-generation ALK inhibitor that exhibits efficacy in ALK-positive NSCLC, particularly in patients who have progressed on Crizotinib [, ]. It has gained FDA approval for use in Crizotinib-resistant patients [].

Relevance: Brigatinib shares structural similarities with Crizotinib and acts as a potent ALK inhibitor, making it suitable for treating patients who develop resistance to Crizotinib []. Notably, it demonstrates activity against a broader range of ALK resistance mutations compared to earlier-generation inhibitors [].

Lorlatinib

Compound Description: Lorlatinib is a third-generation ALK inhibitor specifically designed to combat resistance mechanisms against other ALK-TKIs, including Crizotinib [, ]. It exhibits efficacy against a broader spectrum of ALK mutations, including the common G2032R mutation [].

Relevance: Lorlatinib's structure allows it to overcome several resistance mechanisms that limit Crizotinib's effectiveness. This compound represents a promising therapeutic option for patients who have progressed on Crizotinib or other ALK inhibitors, particularly those harboring specific resistance mutations [].

Cabozantinib

Compound Description: Although not specifically mentioned in this set of papers regarding Crizotinib resistance, Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and RET, among others []. It has been explored in various cancers, including those with MET amplification.

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) []. It has been used in the treatment of EGFR-mutant NSCLC.

Dasatinib

Compound Description: Dasatinib is a multi-kinase inhibitor with activity against BCR-ABL, SRC family kinases, and others []. It has been primarily used in the treatment of chronic myeloid leukemia.

Source and Classification

Crizotinib, chemically known as (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is sourced from various synthetic methodologies aimed at producing its active pharmaceutical ingredient. It belongs to the class of compounds known as kinase inhibitors, specifically targeting ALK and c-Met pathways, which are crucial in tumorigenesis and cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Crizotinib involves several key steps that can be summarized as follows:

  1. Preparation of Intermediates: The synthesis begins with the reaction of 4-mesylate piperidine-1-formic acid tert-butyl ester with 4-nitropyrazole to form an intermediate compound. This is followed by a reduction step using hydrazine hydrate to convert the nitro group into an amino group.
  2. Formation of the Final Compound: The amino compound undergoes diazotization with tert-butyl nitrite and subsequently reacts with a boric acid ester compound in the presence of a free radical initiator to yield Crizotinib. This method is noted for its efficiency and simplicity, making it suitable for industrial production .
  3. Alternative Synthesis Routes: Other methods include asymmetric hydrogenation processes, which utilize catalysts to produce chiral intermediates necessary for Crizotinib synthesis .
Molecular Structure Analysis

Structure and Data

Crizotinib's molecular structure can be described as follows:

  • Molecular Formula: C_21H_22Cl_2F_N_3O
  • Molecular Weight: 450.33 g/mol
  • Key Functional Groups: The structure features a piperidine ring, a pyrazole moiety, and a pyridine backbone, along with dichlorofluorophenyl ether functionalities.

The compound's three-dimensional configuration is critical for its interaction with target kinases, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Crizotinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between the piperidine derivative and 4-nitropyrazole involves nucleophilic substitution mechanisms.
  2. Reduction Reaction: The conversion of nitro to amino groups is achieved through reduction with hydrazine hydrate.
  3. Coupling Reactions: The final coupling reaction with boric acid esters forms the complete structure of Crizotinib, showcasing typical reactions found in organic synthesis involving aryl halides .
Mechanism of Action

Process and Data

Crizotinib functions primarily by inhibiting the activity of anaplastic lymphoma kinase, which plays a pivotal role in cell proliferation and survival in cancers that express this kinase aberrantly. The mechanism involves binding to the ATP-binding site of ALK, preventing phosphorylation and subsequent activation of downstream signaling pathways that lead to tumor growth.

Additionally, Crizotinib inhibits c-Met signaling, which is implicated in invasive growth and metastasis in various cancers. This dual inhibition contributes significantly to its therapeutic effects in treating ALK-positive NSCLC .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water
  • Melting Point: Approximately 190 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability: Maintains stability across a range of pH levels typically encountered in physiological conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Crizotinib has revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of tumor growth with potentially fewer side effects compared to traditional chemotherapy. Ongoing research continues to explore its efficacy against other malignancies harboring similar genetic alterations, expanding its potential applications beyond NSCLC .

Properties

CAS Number

877399-52-5

Product Name

Crizotinib

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N

Solubility

Insoluble

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H- pyrazol-4-yl)pyridin-2-ylamine; PF 02341066; PF 2341066; [3-[[(R)-1-(2,6-Dichloro-3-

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.